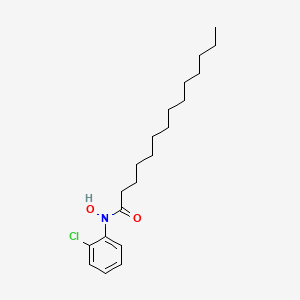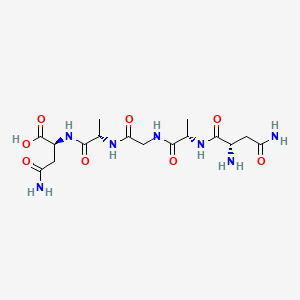
Asparaginyl-alanyl-glycyl-alanyl-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asparaginyl-alanyl-glycyl-alanyl-asparagine is a pentapeptide composed of the amino acids asparagine, alanine, and glycine Peptides like this one are essential in various biological processes, including protein synthesis and cellular signaling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of asparaginyl-alanyl-glycyl-alanyl-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Chemischer Reaktionen
Types of Reactions
Asparaginyl-alanyl-glycyl-alanyl-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, particularly methionine and cysteine.
Deamidation: The asparagine residues can undergo deamidation to form aspartic acid.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Deamidation: Occurs under physiological conditions or can be accelerated by alkaline pH.
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Deamidation: Conversion of asparagine to aspartic acid.
Wissenschaftliche Forschungsanwendungen
Asparaginyl-alanyl-glycyl-alanyl-asparagine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Wirkmechanismus
The mechanism of action of asparaginyl-alanyl-glycyl-alanyl-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-asparagine: A dipeptide with similar properties but shorter chain length.
Alanyl-asparagine: Another dipeptide with comparable characteristics.
Glycyl-glutamine: Similar in structure but contains glutamine instead of asparagine.
Uniqueness
Asparaginyl-alanyl-glycyl-alanyl-asparagine is unique due to its specific sequence and the presence of multiple asparagine residues, which can influence its stability and reactivity. Its longer chain length compared to dipeptides allows for more complex interactions and applications.
Eigenschaften
CAS-Nummer |
84619-64-7 |
|---|---|
Molekularformel |
C16H27N7O8 |
Molekulargewicht |
445.43 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H27N7O8/c1-6(22-15(29)8(17)3-10(18)24)13(27)20-5-12(26)21-7(2)14(28)23-9(16(30)31)4-11(19)25/h6-9H,3-5,17H2,1-2H3,(H2,18,24)(H2,19,25)(H,20,27)(H,21,26)(H,22,29)(H,23,28)(H,30,31)/t6-,7-,8-,9-/m0/s1 |
InChI-Schlüssel |
UOJXREHHYNGJEK-JBDRJPRFSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


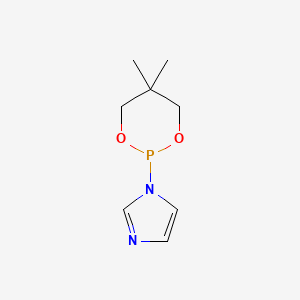
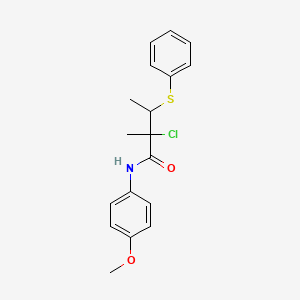
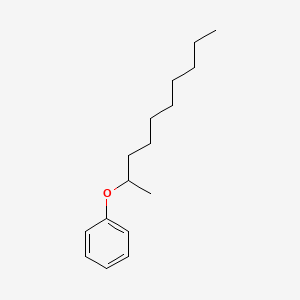
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
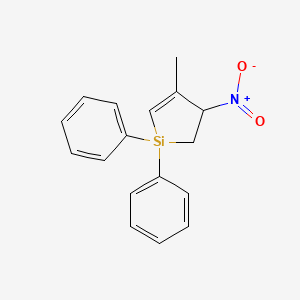

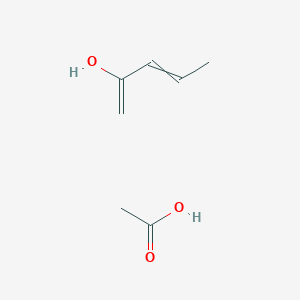
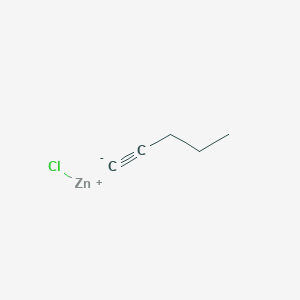

![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
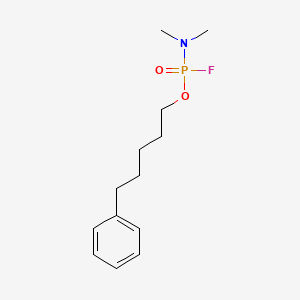
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
